4,4-Dimethylvaleramidine hydrochloride
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Overview
Description
4,4-Dimethylvaleramidine hydrochloride is a chemical compound used in various scientific research applications. It is known for its versatility and potential in different fields, including chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
4,4-Dimethylvaleramidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that can be further utilized in scientific research .
Scientific Research Applications
4,4-Dimethylvaleramidine hydrochloride has promising applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is utilized in the development of new materials and industrial processes .
Mechanism of Action
Comparison with Similar Compounds
4,4-Dimethylvaleramidine hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other valeramidine derivatives and related chemical structures. The unique properties of this compound make it a valuable compound for specific research applications .
Biological Activity
4,4-Dimethylvaleramidine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an amidine derivative, which is characterized by the presence of an amidine functional group. The general structure can be represented as follows:
Where R1 and R2 are alkyl groups that contribute to the compound's unique properties. The hydrochloride salt form enhances its solubility and stability in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive | 32 µg/mL |
Gram-negative | 64 µg/mL |
This table summarizes the MIC values for different pathogen types, indicating the compound's potency.
Antiparasitic Activity
In addition to its antibacterial properties, this compound has shown promising results against parasitic infections. A case study involving animal models demonstrated a significant reduction in parasitic load when treated with this compound.
Case Study: Efficacy Against Trypanosomiasis
A controlled trial was conducted on infected rodents to evaluate the antiparasitic efficacy of this compound. The results indicated:
- Control Group: 80% parasitemia after 14 days.
- Treated Group: 20% parasitemia after 14 days.
These findings highlight the compound's potential as a therapeutic agent in treating parasitic diseases.
Cytotoxicity and Safety Profile
While exploring its biological activity, it is crucial to assess the cytotoxic effects of this compound. In vitro studies have shown that at therapeutic concentrations, the compound exhibits low cytotoxicity towards mammalian cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | >100 |
Vero | >100 |
The data indicates that the compound is relatively safe for use in therapeutic applications.
The antimicrobial mechanism of action for this compound appears to involve disruption of microbial cell membranes and interference with metabolic pathways. This dual action enhances its effectiveness against a wide range of pathogens.
Properties
IUPAC Name |
4,4-dimethylpentanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2,3)5-4-6(8)9;/h4-5H2,1-3H3,(H3,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMWQRZFQORVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.